Mono-methyl polyethylene glycol 5,000 acetic acid N-succinimidyl ester is a derivative of polyethylene glycol, specifically designed for use in bioconjugation and drug delivery applications. This compound features a reactive N-succinimidyl ester group, which allows for efficient coupling to amine-containing biomolecules, facilitating the formation of stable conjugates. The presence of the methoxy group enhances solubility and biocompatibility, making it a valuable tool in pharmaceutical and biochemical research.
The compound is synthesized from mono-methyl polyethylene glycol, which is a widely used polymer in various biomedical applications. Its synthesis involves the modification of the terminal hydroxyl group of polyethylene glycol with acetic acid and the introduction of a succinimidyl ester functionality. This process can be achieved through various chemical methods, including tosylation followed by nucleophilic substitution reactions .
Mono-methyl polyethylene glycol 5,000 acetic acid N-succinimidyl ester belongs to the class of polyethylene glycol derivatives. It is categorized as a bioconjugate reagent due to its ability to form covalent bonds with proteins, peptides, and other biomolecules. This classification highlights its utility in drug delivery systems and targeted therapies.
The synthesis of mono-methyl polyethylene glycol 5,000 acetic acid N-succinimidyl ester typically involves several key steps:
The synthesis may involve purification steps such as ion exchange chromatography or precipitation methods to isolate the final product with high purity. Yields can vary based on reaction conditions, typically ranging from 85% to 95% depending on the efficiency of each step .
The molecular structure of mono-methyl polyethylene glycol 5,000 acetic acid N-succinimidyl ester consists of a linear chain of ethylene oxide units capped with a methoxy group at one end and an N-succinimidyl ester at the other. The average molecular weight is approximately 5,000 g/mol, corresponding to about 113 ethylene oxide units.
Mono-methyl polyethylene glycol 5,000 acetic acid N-succinimidyl ester participates in several important chemical reactions:
The reactivity of the N-succinimidyl group makes it a preferred choice for bioconjugation applications due to its mild reaction conditions and high specificity towards amines.
The mechanism by which mono-methyl polyethylene glycol 5,000 acetic acid N-succinimidyl ester functions primarily involves its ability to form covalent bonds with target biomolecules:
This mechanism allows for site-specific conjugation without significant loss of biological activity in the target biomolecule.
Mono-methyl polyethylene glycol 5,000 acetic acid N-succinimidyl ester has numerous applications in scientific research and therapeutic development:
Polyethylene glycol (PEG) derivatives represent a cornerstone of bioconjugation chemistry, enabling precise modulation of biomolecule pharmacokinetics and stability. Among these, mono-methyl PEG 5000 acetic acid N-succinimidyl ester (mPEG5000-NHS; CAS 92451-01-9) exemplifies strategic molecular design, coupling the stealth properties of PEG with targeted reactivity. This C₀-type activated ester features a short carboxymethyl spacer between the PEG chain and the NHS group, distinguishing it from longer linkers like succinimidyl succinate (SS-PEG). The compound’s empirical formula (C₁₁H₁₉NO₈ for the core unit) and molecular weight (~5,000 Da) optimize steric shielding while maintaining efficient conjugation kinetics [1] . Its evolution reflects decades of refinement in NHS-ester technology, where hydrolytic stability and amine selectivity have been systematically enhanced to address limitations of early acylating agents.
N-hydroxysuccinimide (NHS) esters revolutionized bioconjugation by providing controlled amine reactivity under physiological conditions. Traditional carboxyl activation methods (e.g., carbodiimide-mediated) suffered from side reactions and poor efficiency. NHS esters mitigate these issues through their electron-withdrawing succinimide moiety, which stabilizes the carbonyl intermediate and facilitates nucleophilic attack by lysine residues or N-termini . mPEG5000-NHS epitomizes this advancement, exhibiting:
Table 1: Comparative Analysis of PEGylation Reagents
Reagent Type | Spacer Arm | CAS Number | Reactivity Rate | Primary Applications |
---|---|---|---|---|
mPEG5000-NHS (C₀) | None | 92451-01-9 | High | Protein N-terminus conjugation |
SS-mPEG5000 | 11.4 Å | 78274-32-5 | Moderate | Lysine-directed conjugation |
Aldehyde-mPEG | Variable | N/A | Low | Site-specific coupling |
Methoxy-PEG (mPEG) derivatives serve as stealth polymers in therapeutic formulations. The mPEG5000-NHS ester specifically enables:
The efficacy of mPEG5000-NHS hinges on three structural elements:
Table 2: Impact of Structural Variations on mPEG-NHS Performance
Structural Feature | mPEG5000-NHS (C₀) | SS-mPEG5000 | Functional Consequence |
---|---|---|---|
NHS-linker bond | Direct (O-CH₂-C=O) | Amide (NH-C=O) | Higher electrophilicity in C₀-type |
Hydrolytic stability | ~80% active after 4h | >90% active after 4h | SS-PEG’s extended linker reduces NHS ring hydrolysis |
Conjugate stability | High | Moderate | SS-PEG’s ester bond may undergo enzymatic cleavage |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9